5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine

Catalog No.
S13986938
CAS No.
M.F
C9H12N2
M. Wt
148.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine

Product Name

5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine

IUPAC Name

7-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

InChI

InChI=1S/C9H12N2/c1-7-5-9-8(6-11-7)3-2-4-10-9/h2-4,7,11H,5-6H2,1H3

InChI Key

VETCYYYADQJTRS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1)C=CC=N2

5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine is a bicyclic organic compound belonging to the naphthyridine family. It features a saturated tetrahydro structure with a methyl group at the 7-position of the naphthyridine ring system. This compound is characterized by its unique arrangement of nitrogen and carbon atoms, which contributes to its potential biological and chemical properties. The molecular formula for this compound is C9H10N2C_9H_{10}N_2, and it has garnered interest in medicinal chemistry due to its structural similarities to various bioactive molecules.

, including:

  • Oxidation: This compound can be oxidized to yield naphthyridine derivatives.
  • Reduction: It can also participate in reduction reactions, leading to various reduced forms.
  • Substitution Reactions: The presence of nitrogen atoms allows for nucleophilic substitution reactions with electrophiles.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with novel properties.

Research indicates that 5,6,7,8-tetrahydro-7-methyl-1,6-naphthyridine exhibits significant biological activity. It has been studied for its potential as an inverse agonist for retinoic acid-related orphan receptor gamma t (RORγt), which plays a role in immune regulation. Additionally, derivatives of this compound have shown promising results in inhibiting HIV-1 integrase and demonstrating anticancer properties by inducing apoptosis in cancer cells .

Several synthetic routes have been developed for producing 5,6,7,8-tetrahydro-7-methyl-1,6-naphthyridine:

  • Asymmetric Synthesis: A notable method involves an asymmetric synthesis featuring a Heck-type vinylation of chloropyridine using ethylene gas and subsequent transformations leading to the tetrahydronaphthyridine scaffold .
  • One-Pot Synthesis: Another approach includes one-pot reactions that simplify the synthesis process while maintaining high yields and purity without the need for extensive purification steps .

These methods highlight the versatility and efficiency of synthesizing this compound for research and pharmaceutical applications.

5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine has various applications in medicinal chemistry and pharmacology:

  • Pharmaceutical Development: It serves as a scaffold for developing new therapeutic agents targeting various diseases.
  • Biochemical Research: Its interactions with biological targets are crucial for understanding mechanisms of action and potential therapeutic effects.

The ongoing research into its derivatives may lead to novel drugs with enhanced efficacy against specific diseases.

Studies on 5,6,7,8-tetrahydro-7-methyl-1,6-naphthyridine focus on its interactions with enzymes and receptors relevant to its biological activity. For instance:

  • HIV-1 Integrase Inhibition: Research has shown that derivatives can bind to allosteric sites on HIV-1 integrase, inhibiting its function.
  • Cell Signaling Pathways: The compound influences various cellular processes through interactions with signaling pathways involved in cell proliferation and apoptosis.

These interaction studies are vital for elucidating the molecular mechanisms underlying its pharmacological effects.

Several compounds share structural similarities with 5,6,7,8-tetrahydro-7-methyl-1,6-naphthyridine. Notable examples include:

  • 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
  • Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate
  • 1-Methyl-5,6-dihydro-1H-pyrido[3,4-b]indole

Comparison

Compound NameStructural FeaturesUnique Properties
5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridineTetrahydro structure with a methyl group at position 7Potential RORγt inverse agonist
8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridineSimilar tetrahydro structure but different methyl positioningDifferent biological activity profile
Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylateContains a carboxylate groupEnhanced solubility and potential drug-like properties

The uniqueness of 5,6,7,8-tetrahydro-7-methyl-1,6-naphthyridine lies in its specific methyl substitution pattern which influences its reactivity and biological interactions compared to these similar compounds. This specificity may enhance its therapeutic properties or alter pharmacokinetic profiles significantly.

Retrospective Analysis of Historical Synthetic Pathways

Early synthetic routes to 1,6-naphthyridine derivatives relied on classical methods such as the Skraup reaction, which involved heating aminopyridines with glycerol derivatives in the presence of sulfuric acid and oxidizing agents like nitrobenzene. This approach, while foundational, faced significant limitations, including violent exothermic reactions and modest yields (e.g., 1,6-naphthyridine synthesis from 4-aminopyridine initially failed due to uncontrollable reaction conditions). Modifications, such as using 4-aminopyridine-N-oxide as a starting material, improved yields but introduced additional reduction steps to remove the N-oxide group.

For tetrahydronaphthyridines, early routes to the core scaffold of TAK-828F, a RORγt inverse agonist, required nine linear steps with an overall yield of ~4%. Key bottlenecks included multi-step functionalization of the indane fragment and inefficient chromatographic purifications. These historical methods underscored the need for streamlined processes with fewer intermediates and higher atom economy.

Contemporary Advances in Cyclization Strategies

Modern syntheses emphasize tandem cyclization and amination steps to construct the tetrahydronaphthyridine core. A landmark advancement involves the Heck reaction of 2-chloropyridine with ethylene gas, followed by a one-pot cyclization-amination of 3-acyl-2-vinylpyridine intermediates. This method reduced the longest linear sequence from nine to six steps, boosting the overall yield to 25% while eliminating chromatographic purifications.

Automated continuous-flow platforms have further revolutionized synthesis. For example, photoredox-catalyzed hydroaminoalkylation (HAA) of halogenated vinylpyridines, followed by intramolecular nucleophilic aromatic substitution (SNAr), enables modular access to spirocyclic 1,8-tetrahydronaphthyridines (1,8-THNs) and their regioisomers. This approach leverages unprotected primary amines and telescoped photoredox/palladium catalysis to diversify substitution patterns, as demonstrated in the synthesis of Pfizer’s MC4R antagonist PF-07258669.

Stereochemical Control in Tetrahydro-Naphthyridine Systems

Achieving high enantiomeric excess (ee) in 7-methyl-1,6-naphthyridines requires precise stereochemical control. The enantioselective transfer hydrogenation of dihydronaphthyridine precursors using chiral catalysts has emerged as a robust strategy. For instance, reduction of dihydronaphthyridine 17 with a Ru(II)-TsDPEN catalyst produced the tetrahydronaphthyridine core of TAK-828F with >99.9% ee.

Spirocyclic systems pose additional challenges due to restricted rotation around the spiro center. Recent work has addressed this by employing chiral auxiliaries during HAA steps, ensuring axial chirality retention in products like 1,8-THN derivatives. Computational modeling of transition states further aids in predicting stereochemical outcomes, particularly for N-aryl substituents that influence piperidine ring conformation.

Catalytic Systems for Regioselective Methylation

Regioselective introduction of the 7-methyl group is critical for bioactivity. Palladium-catalyzed C–H activation strategies have shown promise, with directing groups like pyridines enabling site-specific functionalization. For example, Pd(OAc)2 with tert-butyl hydroperoxide (TBHP) as an oxidant selectively methylates the 7-position in 1,6-naphthyridine precursors.

Alternative approaches include photoredox-catalyzed alkylation using methyl radicals generated from S-adenosylmethionine (SAM) analogues. This method avoids harsh conditions and achieves >90% regioselectivity for the 7-methyl isomer. Additionally, N-methylation via reductive amination of ketone intermediates, using NaBH4 or BH3·THF, provides complementary routes to install the methyl group post-cyclization.

Table 1. Comparison of Key Synthetic Methods for 5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine

MethodStepsYield (%)Stereocontrol (ee)Key Catalyst/Reagent
Classical Skraup Reaction5–710–20N/AH2SO4, Nitrobenzene
Heck Cyclization625>99.9%Ru(II)-TsDPEN
Photoredox HAA340–60>95%Ir(ppy)3, Pd(OAc)2
Pd-Catalyzed C–H Methylation270–85N/APd(OAc)2, TBHP

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

148.100048391 g/mol

Monoisotopic Mass

148.100048391 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types